(R)-1-Cbz-3-aminopiperidine
Overview
Description
®-1-Cbz-3-aminopiperidine is a chiral piperidine derivative that features a benzyl carbamate (Cbz) protecting group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ®-1-Cbz-3-aminopiperidine typically involves several key steps:
Starting Material: The synthesis begins with N-Cbz-3-piperidinecarboxylic acid.
Chiral Resolution: Chiral resolution is performed using R-phenylethylamine to obtain the desired enantiomer.
Acid-Amide Condensation: The resolved compound undergoes an acid-amide condensation reaction with ammonia gas to form an intermediate.
Hofmann Degradation: This intermediate is then subjected to Hofmann degradation to yield the desired aminopiperidine.
Protection: The final step involves protecting the amino group with di-tert-butyl dicarbonate to obtain ®-1-Cbz-3-aminopiperidine
Industrial Production Methods
The industrial production of ®-1-Cbz-3-aminopiperidine follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and continuous flow processes to ensure high yield and purity while minimizing energy consumption and waste.
Chemical Reactions Analysis
Types of Reactions
®-1-Cbz-3-aminopiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to remove the Cbz protecting group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed to remove the Cbz group.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: N-oxides of ®-1-Cbz-3-aminopiperidine.
Reduction: ®-3-aminopiperidine.
Substitution: Various substituted piperidines depending on the reagents used.
Scientific Research Applications
®-1-Cbz-3-aminopiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of bioactive molecules that can be used in biological studies.
Medicine: It is involved in the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of ®-1-Cbz-3-aminopiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in neurotransmitter metabolism, leading to altered neurotransmitter levels and subsequent physiological effects .
Comparison with Similar Compounds
Similar Compounds
(S)-1-Cbz-3-aminopiperidine: The enantiomer of ®-1-Cbz-3-aminopiperidine with similar chemical properties but different biological activity.
®-3-Boc-aminopiperidine: A similar compound with a different protecting group (Boc instead of Cbz).
®-3-aminopiperidine: The deprotected form of ®-1-Cbz-3-aminopiperidine.
Uniqueness
®-1-Cbz-3-aminopiperidine is unique due to its specific chiral configuration and the presence of the Cbz protecting group, which provides stability and selectivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of enantiomerically pure compounds and bioactive molecules .
Properties
IUPAC Name |
benzyl (3R)-3-aminopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFBPDLWODIXHK-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363799 | |
Record name | (R)-1-Cbz-3-aminopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044560-96-4 | |
Record name | (R)-1-Cbz-3-aminopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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